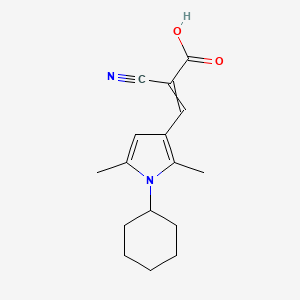
4-(Piperazine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperazine-1-carbonyl)benzonitrile is an organic compound with the molecular formula C12H13N3O It consists of a benzonitrile moiety attached to a piperazine ring via a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbonyl group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzonitriles.
Oxidation: Oxidized derivatives of the benzonitrile moiety.
Reduction: Reduced forms of the nitrile group, such as amines.
Hydrolysis: 4-(Piperazine-1-carbonyl)benzoic acid.
Applications De Recherche Scientifique
4-(Piperazine-1-carbonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(Piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperazine-1-carbonyl)-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Phenylpiperazine: Lacks the benzonitrile moiety but retains the piperazine ring.
Piperazine-2-carboxylic acid dihydrochloride: Contains a carboxylic acid group and is used in similar applications.
Uniqueness
4-(Piperazine-1-carbonyl)benzonitrile is unique due to the presence of both the piperazine ring and the benzonitrile moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-(piperazine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H13N3O/c13-9-10-1-3-11(4-2-10)12(16)15-7-5-14-6-8-15/h1-4,14H,5-8H2 |
Clé InChI |
DIAXYBAIVPIEGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)


![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)

![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)


